molecular formula C10H19ClN2O2 B2677498 1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride CAS No. 1955556-90-7

1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride

Cat. No.: B2677498
CAS No.: 1955556-90-7
M. Wt: 234.72
InChI Key: HVPUOUSPZCCBMW-UHFFFAOYSA-N
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Description

“1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1955556-90-7 . It has a molecular weight of 234.73 . The IUPAC name for this compound is (1,9-dioxaspiro[5.5]undecan-4-ylidene)methanediamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O2.ClH/c11-9(12)8-1-4-14-10(7-8)2-5-13-6-3-10;/h1-7,11-12H2;1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecane-4-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c11-9(12)8-1-4-14-10(7-8)2-5-13-6-3-10;/h8H,1-7H2,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPUOUSPZCCBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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